molecular formula C15H15NO2 B14125576 benzyl N-(4-methylphenyl)carbamate CAS No. 7625-64-1

benzyl N-(4-methylphenyl)carbamate

Cat. No.: B14125576
CAS No.: 7625-64-1
M. Wt: 241.28 g/mol
InChI Key: VPKOEGIQXNQBHD-UHFFFAOYSA-N
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Description

Benzyl N-(4-methylphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to the nitrogen atom of a carbamate functional group, which is further connected to a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl N-(4-methylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 4-methylphenylamine in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product .

Another method involves the use of benzyl isocyanate and 4-methylphenol. The reaction is carried out in an organic solvent such as dichloromethane, and the product is obtained after purification .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of reagents and reaction conditions may vary depending on the desired yield and purity of the product. Continuous flow reactors and automated systems are sometimes employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(4-methylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Various nucleophiles such as halides, amines, and alcohols

Major Products Formed

    Oxidation: Oxidized derivatives of the carbamate

    Reduction: Amines

    Substitution: Substituted benzyl or phenyl derivatives

Mechanism of Action

The mechanism of action of benzyl N-(4-methylphenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its observed effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-(4-methylphenyl)carbamate is unique due to the presence of both benzyl and 4-methylphenyl groups, which confer specific chemical and biological properties.

Properties

CAS No.

7625-64-1

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

benzyl N-(4-methylphenyl)carbamate

InChI

InChI=1S/C15H15NO2/c1-12-7-9-14(10-8-12)16-15(17)18-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,16,17)

InChI Key

VPKOEGIQXNQBHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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